2-Cyclopropylcyclohexan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

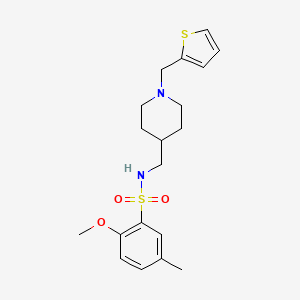

2-Cyclopropylcyclohexan-1-amine;hydrochloride, also known as JNJ-40411813, is a novel compound with potential use in scientific research. This compound is a selective dopamine D1 receptor antagonist, which makes it a promising tool for investigating the role of dopamine in various physiological and pathological processes.

Applications De Recherche Scientifique

Hydroamination Reactions

Hydroamination reactions are a key area where cyclopropylcyclohexan-1-amine and its derivatives find application. The intramolecular hydroamination of cyclohexa-2,5-dienes, for instance, demonstrates high selectivity towards the formation of bicyclic allylic amines. This process highlights the potential of using cyclopropylcyclohexan-1-amine derivatives in synthesizing complex amine structures through a diastereoselective protonation-hydroamination cascade. The reaction's mechanism suggests an initial diastereoselective protonation followed by lithium amide addition and concludes with a highly regioselective protonation of the allylic anion (Lebeuf, Robert, Schenk, & Landais, 2006).

Ring-Opening Cyclization

Another significant application is in ring-opening cyclization reactions, where cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines. This reaction provides a straightforward method to access 2-substituted tetrahydroindol-4-ones, showcasing the utility of cyclopropylcyclohexan-1-amine derivatives in synthesizing indole derivatives. The process proceeds without any additives at room temperature, demonstrating the compound's potential in facilitating environmentally friendly synthetic routes (Nambu, Fukumoto, Hirota, & Yakura, 2014).

Synthesis of Complex Amines

The compound also finds application in the synthesis of complex amines, such as through dimethylzinc-mediated additions of alkenylzirconocenes to aldimines. This methodology allows for the construction of allylic amine and C-cyclopropylalkylamine structures, indicating the role of cyclopropylcyclohexan-1-amine derivatives in developing synthetically useful amine building blocks. The reaction showcases high yield and excellent diastereoselectivities, further underscoring the compound's utility in synthetic organic chemistry (Wipf, Kendall, & Stephenson, 2003).

Enantioselective Syntheses

Moreover, cyclopropylcyclohexan-1-amine derivatives are instrumental in enantioselective syntheses, such as in the CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method facilitates the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, key substructures in biologically active compounds. The reaction's diastereo- and enantioselectivity underscore the compound's significance in the precise construction of complex molecular architectures (Feng, Hao, Liu, & Buchwald, 2019).

Propriétés

IUPAC Name |

2-cyclopropylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLUUZPUGDATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)